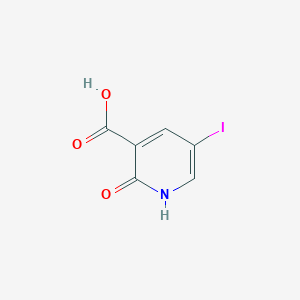2-Hydroxy-5-iodonicotinic acid
CAS No.: 390360-97-1
Cat. No.: VC2032119
Molecular Formula: C6H4INO3
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 390360-97-1 |
|---|---|
| Molecular Formula | C6H4INO3 |
| Molecular Weight | 265.01 g/mol |
| IUPAC Name | 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) |
| Standard InChI Key | WIUHBFOGCTVLEH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC=C1I)C(=O)O |
| Canonical SMILES | C1=C(C(=O)NC=C1I)C(=O)O |
Introduction
2-Hydroxy-5-iodonicotinic acid, with the chemical formula C6H4INO3 and a molecular weight of 265.01 g/mol, is a derivative of nicotinic acid. It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring. This compound is notable for its unique chemical properties, which are significantly influenced by the iodine substitution. The iodine atom enhances its reactivity and potential applications in organic synthesis and biochemical research .
Synthesis of 2-Hydroxy-5-iodonicotinic acid
The synthesis of 2-Hydroxy-5-iodonicotinic acid typically involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. This process is crucial for obtaining the compound in its pure form, which is essential for further chemical and biological studies.
Hazard Statements
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements
-
P261: Avoid breathing dust
-
P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Related Compounds
Several compounds share structural similarities with 2-Hydroxy-5-iodonicotinic acid, including other iodinated pyridine derivatives. These compounds often exhibit similar reactivity due to the presence of iodine, which can influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume